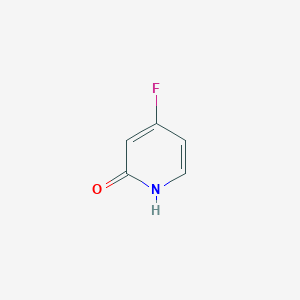

4-Fluoropyridin-2-ol

Übersicht

Beschreibung

4-Fluoropyridin-2-ol is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the second position of the pyridine ring

Vorbereitungsmethoden

The synthesis of 4-Fluoropyridin-2-ol can be achieved through several methods. One common approach involves the Balz-Schiemann reaction, where 2-chloro-4-fluoropyridine is used as a starting material. This reaction typically involves the use of diazonium salts and fluoroboric acid, followed by thermal decomposition to yield the desired fluorinated pyridine .

Another method involves the nucleophilic substitution of 4-fluoropyridine with hydroxide ions under basic conditions. This reaction can be carried out using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.

Analyse Chemischer Reaktionen

4-Fluoropyridin-2-ol undergoes various chemical reactions, including:

-

Oxidation: : The hydroxyl group at the second position can be oxidized to form a ketone, resulting in the formation of 4-fluoropyridin-2-one. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide .

-

Reduction: : The compound can be reduced to form 4-fluoropyridine, with the hydroxyl group being converted to a hydrogen atom. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride .

-

Substitution: : The fluorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide .

The major products formed from these reactions include 4-fluoropyridin-2-one, 4-fluoropyridine, and various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

4-Fluoropyridin-2-ol serves as a crucial building block in the synthesis of more complex fluorinated compounds. These compounds are valuable in medicinal chemistry and materials science due to their unique properties that enhance biological activity and stability.

Reactivity and Derivatives

The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives are essential for developing fluorinated analogs of biologically active molecules, facilitating studies on enzyme mechanisms and protein-ligand interactions .

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound interacts with several enzymes, influencing metabolic pathways. For example, it has been shown to inhibit enzymes involved in pyridine metabolism, which can alter cellular proliferation rates in cancer cell lines. The presence of the fluorine atom enhances binding affinity due to its electronic properties, making it an effective inhibitor .

Therapeutic Potential

This compound has been investigated for its potential as a therapeutic agent. Its derivatives exhibit promising anticancer properties by inhibiting specific kinases involved in cancer progression. In vitro studies have demonstrated significant inhibition of cell proliferation in leukemia cell lines with IC50 values in the nanomolar range.

Medical Applications

Antiviral Properties

As an intermediate in synthesizing antiviral agents, this compound has been explored for its role in developing drugs against viral infections. Its structural characteristics allow it to mimic natural substrates, enhancing efficacy against viral targets.

Diagnostic Imaging

The compound's role in radiosynthesis makes it valuable for creating radiotracers used in diagnostic imaging techniques. This application is critical for non-invasive imaging methods that aid in disease diagnosis and monitoring.

Industrial Applications

Agrochemicals Production

In the agricultural sector, this compound is utilized in producing agrochemicals such as herbicides and insecticides. Its ability to enhance biological activity and stability makes it a preferred choice for developing effective agricultural products .

Case Study 1: Enzyme Inhibition

A study focused on enzyme inhibitors demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The binding affinity was significantly enhanced due to the fluorine atom's presence, altering the electronic properties of the molecule and leading to reduced cellular proliferation in cancer cell lines.

| Enzyme | Effect | Study Reference |

|---|---|---|

| Specific Kinase | Inhibition | |

| Metabolic Enzyme | Reduced Activity |

Case Study 2: Antiviral Applications

Research involving the synthesis of antiviral compounds showed that this compound acts as an intermediate, enhancing the efficacy of drugs against viral infections by mimicking natural substrates.

| Application | Outcome | Study Reference |

|---|---|---|

| Antiviral Drug Development | Increased Efficacy |

Case Study 3: Anticancer Mechanism

In vitro studies on leukemia cell lines revealed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase activity and upregulation of p53 expression levels.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| L1210 | <10 | Inhibition of Nucleotide Synthesis |

| MCF-7 | 0.65 | Induction of Apoptosis via Caspase Activation |

Wirkmechanismus

The mechanism of action of 4-Fluoropyridin-2-ol and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, further enhancing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

4-Fluoropyridin-2-ol can be compared with other fluorinated pyridines, such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. These compounds share similar structural features but differ in the position of the fluorine atom and the presence of other functional groups.

2-Fluoropyridine: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

3-Fluoropyridine: The fluorine atom is positioned at the third position, which can influence the compound’s reactivity and biological activity.

4-Fluoropyridine: Similar to this compound but lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall reactivity.

The uniqueness of this compound lies in the combination of the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4-Fluoropyridin-2-ol is a fluorinated derivative of pyridine, notable for its unique biological properties. The compound features a fluorine atom at the fourth position and a hydroxyl group at the second position of the pyridine ring. This structure imparts distinct chemical and biological characteristics, making it a subject of interest in medicinal chemistry, agrochemicals, and various biological applications.

Target of Action

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to modulate enzyme activity, particularly those involved in metabolic pathways related to pyridine derivatives.

Mode of Action

Fluoropyridines exhibit reduced basicity due to the presence of the electronegative fluorine atom, which influences their reactivity compared to other halogenated pyridines. This property can enhance the compound's ability to interact with biological targets, potentially leading to altered metabolic pathways and cellular responses.

Biochemical Pathways

Research indicates that this compound participates in several biochemical pathways, including those associated with oxidative stress response and metabolic regulation. It can influence gene expression related to these pathways, suggesting a role in cellular signaling mechanisms.

Pharmacokinetics

The incorporation of fluorine into organic compounds often enhances their bioavailability and stability. Studies have shown that this compound maintains stability under standard laboratory conditions but may degrade over time, leading to various metabolites that could also possess biological activity.

Cellular Effects

This compound has demonstrated effects on cellular functions by modulating signaling pathways and influencing gene expression. In particular, it has been observed to affect oxidative stress responses, which are critical in various disease states including cancer.

Dosage Effects in Animal Models

The effects of this compound are dose-dependent in animal models. Lower doses may have minimal effects on cellular functions, while higher doses can significantly alter cell signaling and metabolic processes. This variability suggests potential therapeutic applications as well as the need for careful dosing in experimental settings.

Scientific Research Applications

This compound is utilized across various fields:

Chemistry : It serves as a building block for synthesizing more complex fluorinated compounds that are valuable in medicinal chemistry and materials science.

Biology : The compound is employed in developing fluorinated analogs of biologically active molecules, aiding studies on enzyme mechanisms and protein-ligand interactions.

Medicine : Derivatives of this compound are being explored for their potential therapeutic applications, particularly in treating cancer and infectious diseases.

Industry : Its properties make it useful in producing agrochemicals such as herbicides and insecticides, enhancing their biological activity and stability .

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with pyridin-2-ol 5-monooxygenase, researchers found that the compound inhibited certain enzymatic activities involved in pyridine metabolism. This inhibition was linked to alterations in metabolic pathways that could affect overall cellular health.

Study 2: Toxicological Assessment

A toxicological assessment evaluated the impact of varying doses of this compound on liver function in rodent models. Results indicated that higher doses led to significant changes in liver enzyme levels, suggesting potential hepatotoxicity at elevated concentrations .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Modulates enzyme activity | Inhibits pyridin-2-ol 5-monooxygenase |

| 6-Amino-4-fluoropyridin-2-ol | Antimicrobial properties | Interacts with bacterial enzymes |

| 6-(2-Aminoethyl)-4-fluoropyridin-2-OL | Potential anticancer activity | Inhibits nitric oxide synthase |

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRUCRGHYLPMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320546 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96530-75-5 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.